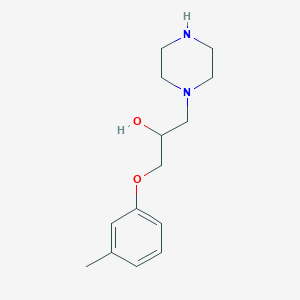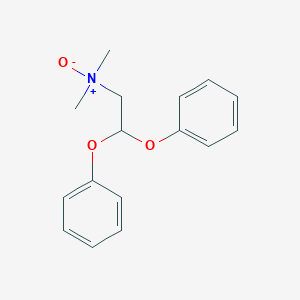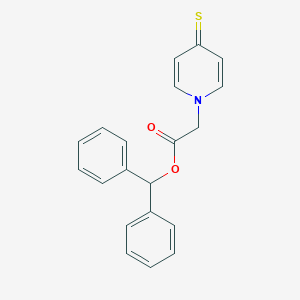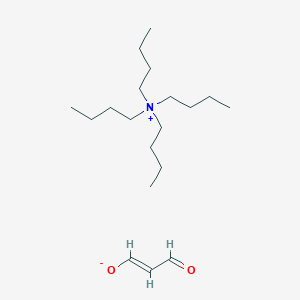
1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions, cyclization, and Mannich reactions. For instance, Kumar et al. (2017) described the synthesis of novel piperazine derivatives starting from 2-acetylfuran, proceeding through Claisen Schmidt condensation, and ending with Mannich’s reaction to produce the desired compounds (Kumar et al., 2017).
Molecular Structure Analysis
Structural analysis, including conformational analysis and X-ray crystallography, is crucial for understanding the stereochemistry and molecular geometry of piperazine derivatives. For example, Xu et al. (2016) conducted a comprehensive study using TDDFT calculations and X-ray crystallography to determine the absolute configuration of a piperazine derivative, which is vital for drug design and biological activity prediction (Xu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives includes their interaction with various receptors and biological targets. The study by Martinez et al. (2001) on the dual activity of piperazine derivatives at serotonin receptors and serotonin transporter highlights the potential of these compounds as antidepressants (Martínez et al., 2001).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are essential for the formulation and application of these compounds. While specific studies on “1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol” were not found, similar compounds exhibit distinct physical properties crucial for their application in drug development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other compounds, determine the piperazine derivatives' pharmacological profile. Research by Gupta et al. (2010) on phenoxy-3-piperazin-1-yl-propan-2-ol derivatives as protein tyrosine phosphatase 1B inhibitors showcases the exploration of chemical properties to identify therapeutic agents (Gupta et al., 2010).
Scientific Research Applications
Overview of Piperazine Derivatives in Therapeutic Uses
Piperazine derivatives exhibit a broad range of therapeutic applications, underlined by their presence in various well-known drugs targeting conditions such as psychosis, depression, cancer, and infectious diseases. The significance of piperazine in drug design is demonstrated through its incorporation into molecules that show antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory activities, and more. A slight modification in the piperazine nucleus can significantly alter the medicinal potential of the resulting compounds, highlighting its versatility in drug discovery and the importance of exploring further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown potent antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the critical role of piperazine as a building block in designing anti-TB molecules, providing a basis for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents, reflecting the compound's potential in addressing global health concerns like tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperazine as a Building Block for Antidepressants
The presence of a piperazine substructure in many marketed antidepressants suggests its importance in the treatment of depression. Piperazine's role extends beyond favorable CNS pharmacokinetics, contributing to specific binding conformations of antidepressant agents. This review offers insight into the design and development of novel antidepressants based on piperazine, showcasing the compound's significant impact on enhancing the efficacy and potency of antidepressants, indicating its potential in addressing treatment-resistant depression and relapse (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
properties
IUPAC Name |
1-(3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-2-4-14(9-12)18-11-13(17)10-16-7-5-15-6-8-16/h2-4,9,13,15,17H,5-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOFCQWFWCWSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389148 |
Source


|
| Record name | BAS 00226274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110894-01-4 |
Source


|
| Record name | BAS 00226274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)


![Octreotide[reduced]](/img/structure/B12769.png)








